
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds structurally related to 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide, have been studied for their antitumor properties. Research on derivatives such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides has revealed that some of these compounds have shown promising results in preclinical testing stages, indicating their potential in the development of new antitumor drugs and other compounds with various biological activities (Iradyan et al., 2009).
Synthesis and Biological Importance of Benzothiazole Derivatives
Benzothiazole (BT) derivatives and their compounds, like 2-(thio)ureabenzothiazoles (TBT and UBT), exhibit a broad spectrum of biological activities. These derivatives play an essential role in medicinal chemistry, with applications ranging from the treatment of rheumatoid arthritis and systemic lupus erythematosus to use as commercial fungicides and herbicides. The chemical reactions involved in preparing these derivatives, along with their potential therapeutic applications and pharmacological activities, demonstrate the significance of these compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
Conversion of Azoles Into Potent CNS Acting Drugs
Benzimidazole, imidazothiazole, and imidazole derivatives, traditionally used in chemotherapy, have exhibited CNS side effects. Given the increasing incidence of challenging new CNS diseases, there's a growing need for synthesizing more potent CNS drugs. The review highlights the potential of these azole derivatives to be modified into potent CNS drugs, exploring their synthesis pathways, CNS properties, and the possibility of enhancing their potency for treating neurological disorders (Saganuwan, 2020).
Applications of Redox Mediators in Treatment of Organic Pollutants
The enzymatic treatment of organic pollutants, especially those that are recalcitrant, has been an area of interest. Redox mediators have been shown to significantly enhance the degradation of these compounds. Enzymes like laccases, lignin peroxidases, manganese peroxidases, and others, in the presence of redox mediators, have been used to degrade a wide range of pollutants in industrial wastewater. This approach not only extends the range of substrates that can be treated but also increases the efficiency of the treatment process, highlighting its potential future role in the remediation of industrial effluents (Husain & Husain, 2007).
Propriétés
IUPAC Name |
3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-19-10-12-20(13-11-19)17-29-26(33)21-6-5-7-22(16-21)31-15-14-28-27(31)35-18-25(32)30-23-8-3-4-9-24(23)34-2/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTPTGQHKNVNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2449529.png)
![2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2449530.png)
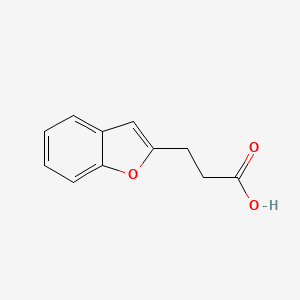

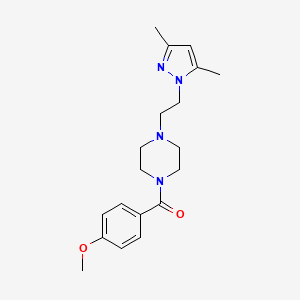
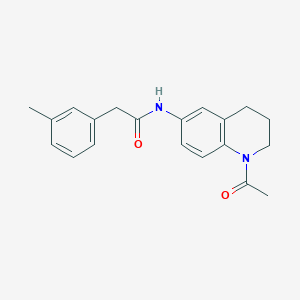

![N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2449542.png)
![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)
![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2449544.png)
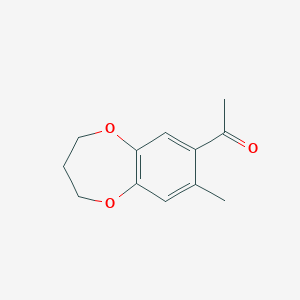
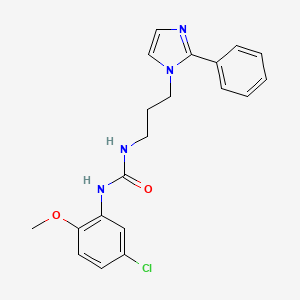
![3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2449548.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2449549.png)